molecular formula C23H30O B14255290 4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 181654-71-7

4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl

Cat. No.: B14255290
CAS No.: 181654-71-7
M. Wt: 322.5 g/mol
InChI Key: MCUPQDCDLLMOHL-UHFFFAOYSA-N
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Description

4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl is a rod-like molecule comprising a biphenyl core substituted at the 4-position with an undec-10-en-1-yloxy chain. The biphenyl moiety provides rigidity, while the undecenyloxy chain introduces conformational flexibility and a terminal alkene functional group. Such structural features are characteristic of compounds studied in materials science, particularly liquid crystals, where the balance between rigidity and flexibility governs phase behavior and packing efficiency. The alkene group may enable further functionalization (e.g., via thiol-ene click chemistry) or influence intermolecular interactions through weak van der Waals forces.

Properties

CAS No.

181654-71-7

Molecular Formula

C23H30O

Molecular Weight

322.5 g/mol

IUPAC Name

1-phenyl-4-undec-10-enoxybenzene

InChI

InChI=1S/C23H30O/c1-2-3-4-5-6-7-8-9-13-20-24-23-18-16-22(17-19-23)21-14-11-10-12-15-21/h2,10-12,14-19H,1,3-9,13,20H2

InChI Key

MCUPQDCDLLMOHL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4-hydroxybiphenyl with undec-10-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The double bond in the undec-10-en-1-yloxy group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: Nitric acid, bromine

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Nitro or halogenated biphenyl derivatives

Scientific Research Applications

4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Material Science: Incorporated into liquid crystal materials due to its rigid biphenyl core, which can enhance the thermal and mechanical properties of the resulting materials.

    Biology and Medicine:

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Undec-10-en-1-yl)oxy]-1,1’-biphenyl depends on its specific application. In material science, its rigid biphenyl core contributes to the stability and alignment of liquid crystal phases. In biological systems, it may interact with specific molecular targets through hydrophobic interactions and π-π stacking, influencing the activity of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include nitro- and cyano-substituted biphenyl ethers with ester terminal groups, such as:

  • Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E)
  • Ethyl 6-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)hexanoate (NO2-Bi-5-S-E)
  • Methyl 2-((4′-cyano-[1,1′-biphenyl]-4-yl)oxy)ethanate (CN-Bi-1-S-M)

These compounds share a biphenyl core but differ in terminal substituents (nitro, cyano, ester) and spacer lengths. Notably, replacing hydrogen-bonding acid groups with ester moieties eliminates strong intermolecular interactions, leading to distinct crystal packing arrangements .

Crystal Packing and Space Groups

The crystal structures of the analogues reveal the following:

Compound Terminal Group Spacer Length Crystal System Space Group Key Packing Feature
NO2-Bi-4-S-E Nitro, Ester C5 Triclinic P-1 Disordered alkoxy chains
NO2-Bi-5-S-E Nitro, Ester C6 Monoclinic P2₁/c Layered stacking
CN-Bi-1-S-M Cyano, Ester C2 Monoclinic P2₁ Tight π-π stacking

In contrast, 4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl lacks strong electron-withdrawing groups (e.g., nitro, cyano) and features a longer alkenyloxy chain (C11). This likely results in less dense packing dominated by van der Waals interactions rather than dipole-dipole or π-π interactions.

Thermal and Phase Behavior

While direct data for the target compound is unavailable, comparisons with analogues suggest:

  • Nitro/cyano-terminated compounds exhibit higher melting points (~150–200°C) due to strong dipolar interactions.
  • Longer alkoxy chains (e.g., C11 in the target compound) reduce melting points and enhance liquid crystalline behavior by increasing conformational entropy.
  • Ester vs. acid terminal groups : Esters eliminate hydrogen bonding, lowering thermal stability compared to acid-terminated analogues .

Research Findings and Implications

Methodological Considerations

Structural analyses of these compounds rely heavily on X-ray crystallography using programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) . For example, the monoclinic packing of NO2-Bi-5-S-E was resolved via SHELXL refinement, highlighting the software’s robustness in handling disordered alkoxy chains .

Functional Implications

The target compound’s long alkenyl chain and lack of strong dipolar groups position it as a candidate for soft materials requiring tunable phase transitions, such as:

  • Liquid crystals : Flexible chains promote mesophase formation.
  • Polymer precursors : The terminal alkene enables polymerization or crosslinking.

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